molecular formula C17H20Cl2N2O3S B2376364 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-42-7

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2376364
CAS No.: 953230-42-7
M. Wt: 403.32
InChI Key: XDAVYJKJHZZUHX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of furan-2-ylmethanol with piperidine under appropriate conditions to form 1-(furan-2-ylmethyl)piperidine.

    Sulfonamide Formation: The next step involves the reaction of the piperidine derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while the piperidine ring can be reduced to form piperidine derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: Furan derivatives.

    Reduction: Piperidine derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The furan and piperidine rings can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the piperidine and furan rings, making it less complex.

    N-(piperidin-4-ylmethyl)benzenesulfonamide: Lacks the dichloro and furan substituents.

    2,5-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide: Lacks the piperidine ring.

Uniqueness

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAVYJKJHZZUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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